Fumarsäureamid

Übersicht

Beschreibung

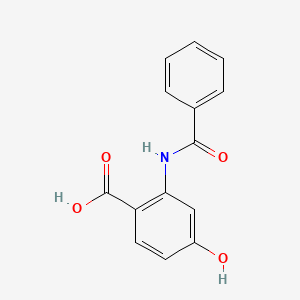

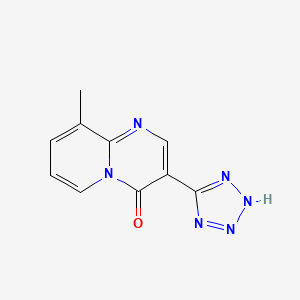

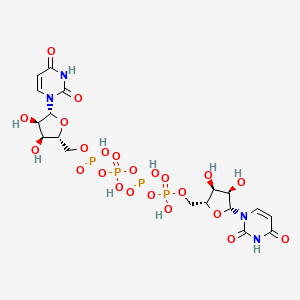

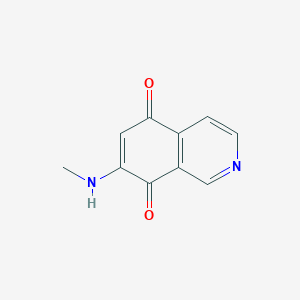

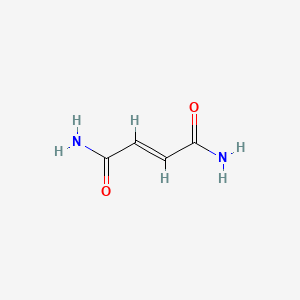

Fumaramide, also known as trans-butenediamide, is an organic compound with the chemical formula C4H6N2O2. It appears as a white crystalline powder and is primarily used as an intermediate in organic synthesis. Fumaramide is derived from fumaric acid and is known for its role in various chemical reactions and industrial applications.

Wissenschaftliche Forschungsanwendungen

Fumaramide has several applications in scientific research, including:

Medicine: Fumaramide derivatives have shown promise as potential therapeutic agents due to their biological activity.

Industry: Fumaramide is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

Target of Action

Fumaramide primarily targets the N-benzyl group of the thread by the amidate group of the macrocycle . This interaction plays a crucial role in the cyclization process of interlocked fumaramides .

Mode of Action

The mode of action of Fumaramide involves a diastereoselective CsOH-promoted cyclization of interlocked fumaramides to give β-lactams . The rate-determining step in this process is the deprotonation of the N-benzyl group of the thread by the amidate group of the macrocycle generated by the external base . This interaction results in significant changes in the structure and reactivity of the compound .

Biochemical Pathways

The biochemical pathways affected by Fumaramide involve the cyclization of interlocked fumaramides into β-lactams . The higher flexibility of the adamantyl core speeds up the cyclization process in diadamantyl-derived rotaxanes .

Result of Action

The molecular and cellular effects of Fumaramide’s action involve the formation of β-lactams through a diastereoselective cyclization process . This process is influenced by the deprotonation of the N-benzyl group of the thread by the amidate group of the macrocycle .

Action Environment

The action of Fumaramide is influenced by environmental factors such as the presence of an external base . The interlocked polyamide macrocycle plays a definitive activating role, making it an exception to the rule of interlocked systems in which the macrocycle effect alters the reaction outcomes .

Biochemische Analyse

Biochemical Properties

Fumaramide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, fumaramide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer’s disease . These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications.

Cellular Effects

Fumaramide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, fumaramide derivatives have been studied for their potential to inhibit acetylcholinesterase, which plays a role in neurotransmission . This inhibition can impact cell signaling and neurotransmitter levels, thereby influencing cellular functions.

Molecular Mechanism

The molecular mechanism of fumaramide involves its interaction with specific biomolecules. Fumaramide compounds have been found to target both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase . This dual targeting mechanism allows fumaramide to effectively inhibit the enzyme, thereby modulating its activity. Additionally, the α,β-unsaturated 1,4-diketone moiety in fumaramide compounds is crucial for their inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fumaramide can change over time. Studies have shown that the stability and degradation of fumaramide can influence its long-term effects on cellular function. For instance, the cyclization of interlocked fumaramides into β-lactams has been studied to understand the temporal changes in their activity . These studies help in understanding the stability and degradation patterns of fumaramide over time.

Dosage Effects in Animal Models

The effects of fumaramide vary with different dosages in animal models. Higher doses of fumaramide can lead to toxic or adverse effects, while lower doses may be therapeutic. For example, studies on the dosage effects of various compounds, including fumaramide, have shown that the pharmacokinetics and metabolism can differ significantly between species . Understanding these dosage effects is crucial for determining the therapeutic window and potential toxicity of fumaramide.

Metabolic Pathways

Fumaramide is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, the inhibition of fumarate hydratase by fumaramide can lead to increased fumarate levels and suppression of mitochondrial respiration . This interaction highlights the role of fumaramide in metabolic regulation and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of fumaramide within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that fumaramide can be transported across cell membranes and distributed to various cellular compartments . Understanding the transport mechanisms of fumaramide is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

Fumaramide is localized in specific subcellular compartments, which can influence its activity and function. For example, fumarase, a related enzyme, is primarily localized in the mitochondria but can also be found in other cellular compartments . The subcellular localization of fumaramide can affect its interactions with other biomolecules and its overall activity within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fumaramide can be synthesized through the reaction of diethyl fumarate with concentrated ammonium hydroxide. The reaction mixture is stirred at 25–30°C for several hours, resulting in the formation of fumaramide. The product is then filtered, washed with water, and dried .

Industrial Production Methods: In an industrial setting, fumaramide is produced by reacting diethyl fumarate with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting fumaramide is then purified through recrystallization or other suitable methods.

Analyse Chemischer Reaktionen

Types of Reactions: Fumaramide undergoes various chemical reactions, including cyclization, substitution, and reduction. One notable reaction is the CsOH-promoted cyclization of interlocked fumaramides to form β-lactams .

Common Reagents and Conditions:

Cyclization: CsOH is used as a base to promote the cyclization of fumaramides into β-lactams.

Substitution: Fumaramide can undergo substitution reactions with various nucleophiles, such as amines and alcohols, under mild conditions.

Reduction: Fumaramide can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

β-Lactams: Formed through the cyclization of fumaramides.

Substituted Amides: Formed through substitution reactions with nucleophiles.

Amines: Formed through the reduction of fumaramide.

Vergleich Mit ähnlichen Verbindungen

Oxamide: Similar to fumaramide, oxamide is an amide derivative with the chemical formula C2H4N2O2.

Fumaric Acid: The parent compound of fumaramide, fumaric acid, is a dicarboxylic acid with the chemical formula C4H4O4. Fumaramide is derived from fumaric acid through the reaction with ammonia.

Uniqueness of Fumaramide: Fumaramide’s unique properties, such as its ability to undergo cyclization to form β-lactams and its effectiveness as an enzyme inhibitor, distinguish it from other similar compounds. The presence of an ethylene bridge in fumaramide derivatives enhances their biological activity compared to oxamide derivatives .

Eigenschaften

IUPAC Name |

(E)-but-2-enediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNZUFKXJJCBG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)N)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318367 | |

| Record name | Fumaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-64-5 | |

| Record name | Fumaramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumaramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fumaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of fumaramide?

A1: Fumaramide, also known as (E)-But-2-enediamide, has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize fumaramide?

A2: Researchers employ various spectroscopic techniques to characterize fumaramide and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure, dynamics, and interactions of fumaramide-containing molecules, such as rotaxanes. This technique is extensively used to study macrocycle shuttling rates, hydrogen bonding interactions, and conformational changes. [, , , , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into the functional groups present in fumaramide derivatives and the nature of intermolecular interactions, such as hydrogen bonding. This technique helps characterize the self-assembly processes in supramolecular systems. [, ]

- High-Resolution Electron Energy Loss Spectroscopy (HREELS): Used to study the adsorption behavior of fumaramide-based rotaxanes and their components on solid surfaces like gold (Au(111)). This technique helps determine molecular orientation and the presence of chemisorption. []

- UV-Vis Spectroscopy: Useful for monitoring photoisomerization processes in fumaramide-containing molecules, particularly the conversion of fumaramide to maleamide. [, , , , ]

Q3: How is fumaramide employed in the construction of rotaxanes?

A3: Fumaramide serves as a versatile building block for constructing mechanically interlocked molecules like rotaxanes. [, , , , , , , ] Its structure, containing a rigid trans-alkene linker and two amide groups capable of hydrogen bonding, facilitates the formation of stable complexes with macrocyclic molecules. This complexation is often exploited in templated syntheses, where the fumaramide unit acts as a recognition site for macrocycle threading.

Q4: How does the photoisomerization of fumaramide influence rotaxane behavior?

A4: The photoisomerization of fumaramide to its cis isomer, maleamide, significantly impacts the properties and behavior of rotaxanes. [, , , , , ] This isomerization alters the spatial arrangement of hydrogen bond donor and acceptor sites within the molecule. This can lead to:

- Controlled Shuttling: The change in hydrogen bonding patterns can trigger the movement of the macrocycle between different recognition sites on the rotaxane thread, enabling light-driven molecular shuttles. [, , , , ]

- Modulation of Activity: Photoisomerization can be used to control the activity of catalytic rotaxanes by bringing reactive groups into proximity or separating them. []

Q5: What role does fumaramide play in the formation of supramolecular gels?

A5: Certain fumaramide derivatives exhibit gelation properties due to their ability to self-assemble into fibrous networks that trap solvent molecules. [, , ] The strong and directional intermolecular hydrogen bonding between fumaramide units is crucial for gel formation. These gels find potential applications in drug delivery, tissue engineering, and as responsive materials.

Q6: How does the incorporation of fumaramide affect the properties of polymers?

A6: Fumaramide is incorporated into polymers to impart specific properties, such as photocleavability and unique electrical characteristics. [, , , ] For instance, polyamides containing coumarin dimer components, upon UV irradiation, undergo asymmetric photocleavage, leading to the formation of fumaramide units and the release of 2,2'-dihydroxystilbene. This photocleavable property is valuable in applications requiring controlled degradation or release of encapsulated substances.

Q7: How is computational chemistry used to study fumaramide-containing systems?

A7: Computational methods are indispensable for understanding and predicting the behavior of fumaramide-containing systems. Researchers utilize:

- Density Functional Theory (DFT) Calculations: To investigate reaction mechanisms, predict molecular geometries, and calculate electronic properties. [, ]

- Molecular Dynamics (MD) Simulations: To study the dynamic behavior of rotaxanes, explore conformational changes, and investigate interactions with surfaces or solvents. [, ]

- Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model complex systems where a quantum mechanical treatment of the fumaramide unit and its immediate environment is combined with a classical description of the surrounding molecules. []

Q8: What are the key insights from structure-activity relationship (SAR) studies on fumaramide derivatives?

A8: SAR studies on fumaramide derivatives highlight the importance of specific structural features for their activity and properties:

- Stereochemistry: The trans configuration of the double bond in fumaramide is crucial for its activity in many systems, including its role in enzyme activation and rotaxane function. [] The cis isomer, maleamide, typically exhibits different properties.

- Substitution Pattern: Modifications to the amide groups or the alkene linker can significantly influence the hydrogen bonding ability, conformational flexibility, and overall activity of fumaramide derivatives. [, , ]

Q9: Are there any biological applications of fumaramide derivatives?

A9: Fumaramide derivatives have been investigated for various biological applications, including:

- Antibiotic Activity: Fumaramidmycin, a naturally occurring fumaramide derivative, exhibits antibiotic properties. []

- Enzyme Inhibition: Some fumaramide analogues act as inhibitors of dopamine beta-mono-oxygenase, an enzyme involved in neurotransmitter synthesis. []

Q10: How does the stability of fumaramide-based materials vary under different conditions?

A10: The stability of fumaramide-based materials depends on several factors, including temperature, solvent, and exposure to light. [, , ] For instance:

- Thermal Stability: Polyfumaramides generally exhibit high thermal stability but may undergo crosslinking at elevated temperatures. []

- Photostability: The fumaramide unit is susceptible to photoisomerization to maleamide upon UV irradiation. This property can be advantageous for controlled release applications but detrimental to long-term material stability. [, , , , , ]

- Hydrolytic Stability: Fumaramides are generally stable under neutral conditions but can undergo hydrolysis in the presence of strong acids or bases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.